Product packaging for LY 345899(Cat. No.:)

LY 345899

Cat. No.: B1675677
M. Wt: 471.4 g/mol
InChI Key: JSNFRYBHBVDHSG-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of One-Carbon (1C) Metabolism and its Compartmentalization

One-carbon metabolism constitutes a sophisticated metabolic network that processes one-carbon groups across various oxidation states. frontiersin.org These one-carbon units are transported by folate cofactors and are indispensable for a suite of biosynthetic pathways, including the de novo synthesis of purines and thymidylate, the interconversion of amino acids such as serine and glycine (B1666218), and the methylation of diverse molecules via the methionine cycle. aacrjournals.orgmdpi.comfrontiersin.orgoncotarget.com The strategic compartmentalization of 1C metabolism ensures the precise regulation and efficient channeling of these one-carbon units to satisfy the specific requirements of different cellular activities and locations. aacrjournals.orgmdpi.comresearchgate.net

Cytosolic 1C Pathways

The cytosolic arm of 1C metabolism is predominantly engaged in the de novo synthesis of purine (B94841) nucleotides and, in part, the synthesis of thymidylate. wayne.eduaacrjournals.org Key enzymatic players in the cytosol include serine hydroxymethyltransferase 1 (SHMT1), which catalyzes the reversible interconversion of serine and glycine while producing 5,10-methylene-tetrahydrofolate (5,10-CH2-THF), and the multi-functional enzyme MTHFD1. wayne.eduwikipedia.org MTHFD1 is characterized by three distinct enzymatic activities: methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formyltetrahydrofolate synthetase, facilitating sequential reactions in the metabolism of one-carbon substituted tetrahydrofolates. wikipedia.orguniprot.org The cytosolic pathway can also utilize formate (B1220265), often sourced from mitochondrial metabolism, for the synthesis of 10-formyl-tetrahydrofolate (10-CHO-THF) catalyzed by MTHFD1, a crucial precursor for purine synthesis. mdpi.comwayne.edu

Mitochondrial 1C Pathways

Mitochondrial one-carbon metabolism plays a critical supportive role by generating one-carbon units, glycine, and reducing equivalents (NAD(P)H) that fuel cytosolic biosynthetic processes. aacrjournals.orgaacrjournals.org The primary substrate entering the mitochondrial pathway is serine, which is converted to glycine by mitochondrial serine hydroxymethyltransferase 2 (SHMT2). aacrjournals.orgoncotarget.comaacrjournals.org This reaction concurrently produces 5,10-CH2-THF within the mitochondria. aacrjournals.org MTHFD2 and MTHFD1L are important mitochondrial enzymes that catalyze the conversion of 5,10-CH2-THF to 10-CHO-THF. acs.orgfrontiersin.orgnih.govbiorxiv.org MTHFD2, in particular, is frequently found to be upregulated in various cancers. acs.orgfrontiersin.orgnih.govbiorxiv.org The mitochondrial pathway serves as a significant source of formate, which is subsequently exported to the cytosol to support purine synthesis. mdpi.comaacrjournals.orgbiorxiv.org

Nuclear 1C Pathways

While the most extensive 1C metabolic activity occurs in the cytosol and mitochondria, a localized set of enzymes and reactions is also present within the nucleus. aacrjournals.orgmdpi.comresearchgate.net Enzymes involved in thymidylate synthesis, such as thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR), are found in the nucleus, with their presence being particularly notable during the S and G2/M phases of the cell cycle. mdpi.comwayne.edu These enzymes have been observed to form multi-enzyme complexes with proteins integral to DNA replication and repair. mdpi.com Cytosolic formate can also be utilized within the nucleus as a source of one-carbon units for the synthesis of 5,10-CH2-THF, a process requiring the activity of MTHFD1. mdpi.com This nuclear compartmentalization is believed to be important for ensuring adequate levels of dTMP for DNA replication and minimizing the misincorporation of uracil (B121893) into DNA. wayne.edu

Role of Folate Analogs in 1C Metabolism Research

Folate analogs have been invaluable tools for researchers investigating one-carbon metabolism and have a long-standing history in chemotherapy. aacrjournals.orgnih.govspandidos-publications.com These compounds are designed to structurally mimic natural folates, allowing them to interact with and inhibit specific folate-dependent enzymes. frontiersin.org By blocking key enzymatic steps in the 1C pathway, folate analogs can impede the synthesis of essential molecules like nucleotides, thereby suppressing cell proliferation. nih.govaacrjournals.orgresearchgate.net

Classic examples include methotrexate (B535133) (MTX), which primarily targets dihydrofolate reductase (DHFR), an enzyme crucial for regenerating the active tetrahydrofolate cofactor. aacrjournals.orgspandidos-publications.comfrontiersin.org Other folate analogs, such as pemetrexed, are known to be multi-targeted inhibitors, affecting several enzymes in the pathway, including thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). researchgate.net The application of these inhibitors has yielded significant insights into the flux of one-carbon units and the essentiality of particular enzymatic steps for cellular processes. researchgate.net Furthermore, the development of more selective folate analogs has enabled researchers to dissect the distinct roles of individual enzymes and their compartmentalized pathways within 1C metabolism. acs.orgwhiterose.ac.uk

Introduction of LY 345899 as a Folate Analog and MTHFD1/MTHFD2 Inhibitor

This compound is characterized as a folate analog that acts as an inhibitor of both MTHFD1 and MTHFD2. medchemexpress.comnih.gov These enzymes are central to the interconversion of one-carbon units carried by tetrahydrofolate, catalyzing the NAD(P)+-dependent conversion of 5,10-CH2-THF to 5,10-methenyl-tetrahydrofolate (5,10-CH+-THF) and the subsequent cyclohydrolase reaction that produces 10-CHO-THF. acs.orgnih.gov MTHFD1 is a trifunctional enzyme predominantly located in the cytosol, while MTHFD2 is a bifunctional enzyme primarily found in the mitochondria and is frequently overexpressed in cancer cells. wikipedia.orgacs.orgfrontiersin.orgnih.govbiorxiv.org

Studies have demonstrated that this compound inhibits human MTHFD1 with an IC50 value of 96 nM and human MTHFD2 with an IC50 value of 663 nM in in vitro enzymatic assays, indicating a greater potency against the cytosolic isoform. medchemexpress.comnih.govfrontiersin.orgwhiterose.ac.uk The compound has also been reported to have a Ki of 18 nM for MTHFD1. medchemexpress.com Research utilizing this compound has contributed to understanding the structural basis of MTHFD2 inhibition, including the determination of the first crystal structure of an inhibitor complexed with MTHFD2, NAD+, and inorganic phosphate (B84403) using this compound. aacrjournals.orgfrontiersin.org

Although this compound inhibits both MTHFD1 and MTHFD2, its use in research has provided valuable insights into the potential consequences of targeting these enzymes, such as the disruption of NADPH and redox homeostasis. medchemexpress.comnih.govnih.gov Preclinical investigations employing this compound have explored its effects on tumor growth in xenograft models. aacrjournals.orgnih.govwhiterose.ac.uk However, attributing the observed effects solely to the inhibition of one isoform over the other can be complex due to the compound's dual inhibitory activity. aacrjournals.org The development and study of this compound underscore the ongoing efforts in research to identify and characterize inhibitors targeting specific enzymes within one-carbon metabolism. nih.gov

Enzyme Inhibition Data for this compound

EnzymeIC50 (nM)Ki (nM)Localization
MTHFD196 medchemexpress.comnih.govfrontiersin.orgwhiterose.ac.uk18 medchemexpress.comCytosol wayne.eduwikipedia.orgacs.org
MTHFD2663 medchemexpress.comnih.govfrontiersin.orgwhiterose.ac.ukNot specified in sourcesMitochondria acs.orgfrontiersin.orgnih.gov

This table presents key in vitro enzyme inhibition data reported for this compound against human MTHFD1 and MTHFD2.

Research Findings with this compound

Suppression of tumor growth in a SW620 colorectal cancer xenograft and a colorectal cancer patient-derived xenograft in vivo has been reported with LY345899 treatment. aacrjournals.orgnih.govwhiterose.ac.uk

LY345899 has been shown to disrupt NADPH and redox homeostasis. medchemexpress.comnih.govnih.gov

In studies using glioblastoma cell lines, LY345899 inhibited proliferation and increased cell death, particularly under conditions of glutamine starvation. nih.gov

These findings exemplify the application of this compound as a research tool to investigate the impact of inhibiting MTHFD1 and MTHFD2 on cellular metabolism and growth in various biological contexts.

Compound and Protein Information

NamePubChem CID
This compound135484014 labsolu.canih.gov
MTHFD111586 (UniProt ID for Human MTHFD1 protein) wikipedia.orguniprot.orgorpha.net
MTHFD228 (UniProt ID for Human MTHFD2 protein) idrblab.cn

Note: PubChem is a database primarily for chemical molecules, providing CIDs for compounds. For proteins such as MTHFD1 and MTHFD2, UniProt IDs are standard identifiers for protein entries. PubChem does provide links to biological target information. The PubChem CIDs that may appear associated with MTHFD1 and MTHFD2 in some contexts (e.g., 6022 , 5886 , 29 mdpi-res.com) are typically related to specific database entries or bioassay data rather than a universal protein identifier. UniProt IDs offer a more precise way to identify the specific protein.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O7 B1675677 LY 345899

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFRYBHBVDHSG-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Ly 345899

Inhibition of Methylenetetrahydrofolate Dehydrogenase (MTHFD) Enzymes

LY 345899 functions as a substrate analogue for the natural substrates of both MTHFD1 and MTHFD2, competing for their binding sites and thereby inhibiting their enzymatic activity. diva-portal.org

MTHFD1 Inhibition by this compound

This compound is a potent inhibitor of human MTHFD1. Research has determined its half-maximal inhibitory concentration (IC₅₀) for MTHFD1 to be 96 nM. medchemexpress.comselleckchem.comtargetmol.commedchemexpress.comclinisciences.comglpbio.comarctomsci.comambeed.cnaacrjournals.orgdiva-portal.orgabmole.commedkoo.com Its inhibition constant (Kᵢ) for MTHFD1 has been reported as 18 nM. medchemexpress.comtargetmol.comclinisciences.comglpbio.comarctomsci.comabmole.com this compound can suppress MTHFD enzyme activity in the cytoplasm, where MTHFD1 is located. medchemexpress.comclinisciences.comarctomsci.com

MTHFD2 Inhibition by this compound

This compound also inhibits human MTHFD2, a mitochondrial enzyme. medchemexpress.comselleckchem.comtargetmol.commedchemexpress.comclinisciences.comglpbio.comarctomsci.comambeed.cnaacrjournals.orgdiva-portal.orgabmole.commedkoo.com The IC₅₀ value for MTHFD2 inhibition by this compound is 663 nM. medchemexpress.comselleckchem.comtargetmol.commedchemexpress.comclinisciences.comglpbio.comarctomsci.comambeed.cnaacrjournals.orgdiva-portal.orgabmole.commedkoo.com This indicates that while it inhibits MTHFD2, it is less potent against this isoform compared to MTHFD1. medchemexpress.comselleckchem.comtargetmol.commedchemexpress.comclinisciences.comglpbio.comarctomsci.comambeed.cnaacrjournals.orgdiva-portal.orgabmole.commedkoo.comnih.gov this compound can also suppress MTHFD enzyme activity in the mitochondria, where MTHFD2 is located. medchemexpress.comclinisciences.comarctomsci.com

Comparative Inhibitory Potency and Selectivity for MTHFD1 vs. MTHFD2

Here is a data table summarizing the inhibitory potency of this compound against MTHFD1 and MTHFD2:

Enzyme IC₅₀ (nM) Kᵢ (nM)
MTHFD1 96 18
MTHFD2 663 N/A

N/A: Not available from the provided search results.

Interaction with Substrate-Binding Sites of MTHFD1 and MTHFD2

This compound binds to the substrate-binding site of MTHFD enzymes. nih.govnih.gov This site is located in a large cleft between the N-lobe and C-lobe of the enzyme. nih.gov Crystal structures of MTHFD2 in complex with this compound have provided insights into these interactions. aacrjournals.orgnih.gov

Pteridine (B1203161) Moiety Interactions

The pteridine moiety of this compound is crucial for its interaction with the MTHFD enzymes. This part of the molecule forms extensive interactions within the substrate-binding site. nih.govnih.govresearchgate.net In the case of MTHFD2, specific hydrogen bonds have been observed between Asp155 in MTHFD2 and the pteridine ring of this compound. researchgate.net Other important amino acids in the active site of MTHFD2 that interact with this compound include Asn87, Lys88, Val131, Leu133, and Gly310. nih.gov

Impact on Cellular Metabolic Homeostasis

The inhibition of MTHFD enzymes by this compound significantly impacts cellular metabolic homeostasis, particularly affecting pathways reliant on the proper functioning of one-carbon metabolism.

Disruption of NADPH and Redox Homeostasis

This compound has been shown to disturb NADPH and redox homeostasis within cells. arctomsci.combiocompare.commedchemexpress.comchembk.comambeed.cnanjiechem.comclinisciences.commedchemexpress.comresearchgate.net The folate-dependent 1C metabolism is a significant source of NADPH, a crucial reducing agent necessary for maintaining cellular redox balance and protecting against oxidative stress. aacrjournals.orgnih.gov By inhibiting MTHFD enzymes, this compound impairs the generation of NADPH through this pathway. This disruption can lead to a decrease in the NADPH/NADP+ ratio and the GSH/GSSG ratio, indicating an shift towards a more oxidized cellular environment. ambeed.cnanjiechem.com The disturbance of redox homeostasis can accelerate cell death, particularly under conditions of oxidative stress, such as hypoxia. arctomsci.combiocompare.commedchemexpress.comchembk.comclinisciences.com

Preclinical Research and Efficacy Studies of Ly 345899

In Vitro Antiproliferative and Apoptotic Activities

In vitro studies have focused on assessing LY 345899's ability to inhibit the growth of cancer cells and induce programmed cell death.

Activity against Cancer Cells by Targeting the Folate Cycle

This compound, as a folate analog, exerts its activity by targeting the folate cycle, specifically inhibiting MTHFD1 and MTHFD2. medchemexpress.commedkoo.combiocompare.comarctomsci.commedchemexpress.comselleckchem.com MTHFD1 and MTHFD2 are key enzymes in the one-carbon metabolism pathway, which is vital for providing the one-carbon units necessary for nucleotide synthesis. diva-portal.orgaacrjournals.orgnih.gov this compound has been shown to suppress the MTHFD enzyme in both the cytoplasm and mitochondria. medchemexpress.comarctomsci.com Inhibition of these enzymes disrupts the folate cycle, thereby impairing processes essential for cancer cell proliferation, such as purine (B94841) and thymidylate synthesis. aacrjournals.orgnih.gov This disruption can lead to a decrease in NADPH levels and disturb redox homeostasis, potentially accelerating cell death under conditions of oxidative stress, such as hypoxia. medchemexpress.comarctomsci.comresearchgate.net

Induction of Apoptosis in Cancer Cells

Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells. medchemexpress.commedkoo.comarctomsci.commedchemexpress.comselleckchem.comdiva-portal.orgresearchgate.net Studies have shown that this compound treatment resulted in higher cell apoptosis in colorectal cancer models. medchemexpress.commedkoo.comarctomsci.commedchemexpress.com While one study noted that LY345899 caused apoptosis after long incubation times in leukemia cells, it also indicated that the compound was only moderately antiproliferative towards these cells initially. diva-portal.org The induction of apoptosis is a critical mechanism by which potential therapeutic agents can eliminate cancer cells.

Effects on Cell Proliferation Indices

This compound has been observed to affect cell proliferation indices. Studies, including those in colorectal cancer models, have shown that treatment with LY345899 displayed lower cell proliferation indices. medchemexpress.commedkoo.comarctomsci.commedchemexpress.com This indicates that the compound can effectively reduce the rate at which cancer cells divide and multiply in vitro.

In Vivo Antitumor Efficacy Studies

In vivo studies using animal models have been conducted to evaluate the effectiveness of this compound in reducing tumor growth.

Efficacy in Colorectal Cancer (CRC) Models

This compound has demonstrated therapeutic activity against colorectal cancer (CRC) in vivo models. medchemexpress.comarctomsci.comselleckchem.comresearchgate.netpatsnap.comnih.govfrontiersin.org Studies have evaluated its effects in various CRC models, including SW620 xenograft models and patient-derived xenograft (PDX) models. medchemexpress.comarctomsci.comselleckchem.comresearchgate.netpatsnap.comnih.gov The compound shows potent antitumor activity in these models. medchemexpress.comarctomsci.com

Suppression of Tumor Growth and Reduction of Tumor Weight in Xenograft Models

In CRC xenograft models, this compound treatment has been shown to statistically significantly suppress tumor growth and decrease tumor weight. selleckchem.comresearchgate.netpatsnap.comnih.govfrontiersin.org For instance, in CRC patient-derived xenograft models, LY345899 treatment resulted in a statistically significant reduction in tumor weight. researchgate.netpatsnap.comnih.gov In one study using PDX models (n=10 mice per group), the mean tumor weight of the vehicle-treated group was 1.83 mg (SD 0.19), while the LY345899-treated group had a mean tumor weight of 0.74 mg (SD 0.30), with a statistically significant difference (P < .001). researchgate.netpatsnap.comnih.gov This demonstrates the compound's ability to reduce the physical size and mass of tumors in a living system. LY345899 treatment also suppressed tumor growth in SW620 xenograft models. medchemexpress.comarctomsci.comdiva-portal.org

Table 1: Effect of LY345899 on Tumor Weight in CRC Patient-Derived Xenograft Models

GroupNumber of MiceMean Tumor Weight (mg)Standard Deviation (SD)P-value (vs. Vehicle)
Vehicle-Treated101.830.19-
LY345899-Treated100.740.30< 0.001
Therapeutic Activity in Colorectal Cancer Patient-Derived Xenograft (PDX) Models

Studies have evaluated the therapeutic activity of this compound in colorectal cancer (CRC) models, including patient-derived xenograft (PDX) models. In vivo studies using SW620 or PDX-based BABL/c nude colorectal cancer models have shown that this compound exhibits potent antitumor activity. medchemexpress.comnih.govmedkoo.com Administration via intraperitoneal injection at dosages of 5-10 mg/kg, 5 days per week for 4 weeks, displayed therapeutic efficacy against CRC in vivo. medchemexpress.comnih.govmedkoo.com This treatment resulted in lower cell proliferation indices and higher cell apoptosis in the tumors. medchemexpress.comnih.govmedkoo.com

Potential in Acute Myeloid Leukemia (AML) Models

MTHFD2 is recognized as a potential therapeutic target in various cancers, including acute myeloid leukemia (AML). MTHFD2 is consistently overexpressed in cancer, and its roles in tumor progression are being characterized. While this compound is an inhibitor of MTHFD1 and MTHFD2, studies investigating MTHFD2 inhibitors in AML models have shown promising antiproliferative efficacy in AML cell lines. These inhibitors have been shown to induce replication stress, S-phase arrest, and apoptosis in AML cells both in vitro and in vivo.

Overcoming Methotrexate (B535133) Resistance in AML

Folate metabolism plays a crucial role in cellular processes, and disruptions in this pathway can contribute to drug resistance, including resistance to methotrexate (MTX). MTX is a classic antifolate that targets dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. The MTHFD1-mediated folate cycle has been implicated in regulating NADPH homeostasis, which can promote leukemogenesis and methotrexate resistance in AML cells. While this compound is an inhibitor of MTHFD1 and MTHFD2, and MTHFD1 inhibition has been linked to methotrexate resistance, the direct role of this compound in overcoming methotrexate resistance in AML is an area of ongoing investigation within the broader context of targeting folate metabolism enzymes.

Investigation in Glioblastoma Research

This compound has also been investigated for its potential in glioblastoma research. Glioblastoma multiforme (GBM) is a highly aggressive brain tumor where targeting one-carbon metabolism, particularly MTHFD2, is being explored as a therapeutic strategy. This compound, as a folate analog inhibitor of MTHFD2, has been used in studies to determine the antitumor effects of MTHFD2-based druggable dependencies in glioblastoma cells. Research indicates that pharmacological intervention with this compound can effectively inhibit MTHFD2 function and suppress serine-mediated one-carbon metabolism in glioma, leading to cell death, especially in a low-glutamine tumor microenvironment. This compound inhibited the proliferation of glioblastoma cell lines and enhanced the antiproliferative effect under glutamine starvation. This suggests that this compound, by inhibiting MTHFD2, disrupts the cellular energy supply and redox maintenance mediated by one-carbon metabolism in GBM cells.

Modulation of Specific Signaling Pathways

The biological activity of this compound as an MTHFD1/MTHFD2 inhibitor is intrinsically linked to its effects on various cellular signaling pathways that are influenced by folate-dependent one-carbon metabolism.

PI3K/AKT and ERK Signaling Pathways

MTHFD2, a key enzyme in mitochondrial one-carbon metabolism, has been shown to be transcriptionally upregulated by c-Myc through downstream pathways, including the PI3K/Akt and ERK pathways, particularly in the context of colorectal cancer driven by Kras mutations. While this compound directly inhibits MTHFD1 and MTHFD2 enzyme activity, the modulation of PI3K/AKT and ERK signaling pathways by this compound is likely an indirect effect resulting from the disruption of one-carbon metabolism and its downstream consequences on cellular proliferation and redox homeostasis, which are processes influenced by these signaling cascades.

MTHFD2-PEBP1 Axis

Recent research has uncovered a novel regulatory mechanism involving m6A modification and the MTHFD2-PEBP1 axis. This axis has been identified as a potential therapeutic avenue for targeting MTHFD2 in certain cancers, such as esophageal squamous cell carcinoma (ESCC). This suggests that MTHFD2's role in tumorigenesis and metastasis may involve its interaction with or regulation of PEBP1 (phosphatidylethanolamine-binding protein 1). As an inhibitor of MTHFD2, this compound's therapeutic effects could potentially involve the modulation of this MTHFD2-PEBP1 axis, impacting downstream signaling and cellular behaviors regulated by this pathway.

Evaluation of Specific Toxicity and Therapeutic Window in Preclinical Models

Preclinical evaluation of this compound has included assessment of its toxicity profile and therapeutic window in relevant animal models. Studies conducted in mouse models have provided key insights into the tolerability of the compound at doses demonstrating antitumor efficacy.

Research findings indicate that in mouse models of colorectal cancer, treatment with this compound at specific dose ranges and durations did not result in statistically significant weight loss or other observable signs of acute or delayed toxicity. medchemexpress.commedkoo.comarctomsci.com These observations suggest a favorable preclinical toxicity profile for this compound within the tested parameters. The absence of significant toxicity in these models, coupled with the reported potent antitumor activity against colorectal cancer in vivo, supports the concept of a preclinical therapeutic window for this compound. medchemexpress.comarctomsci.com

The therapeutic window in preclinical settings is characterized by the range of doses that elicit a desired therapeutic effect (e.g., tumor growth inhibition) without causing unacceptable toxicity to the host organism. The data from mouse studies, showing efficacy without overt signs of toxicity, are crucial for defining this window during preclinical development. medchemexpress.commedkoo.comarctomsci.com

Further research into the mechanism of action of this compound as an inhibitor of MTHFD1 and MTHFD2 provides a potential basis for a selective therapeutic window. medchemexpress.commedkoo.comarctomsci.comtargetmol.comglpbio.com Targeting mitochondrial one-carbon metabolism, where MTHFD2 is primarily active and often upregulated in cancer cells compared to normal tissues, is a strategy aimed at achieving selective tumor inhibition. nih.govaacrjournals.orgdiva-portal.org While not specifically quantified for this compound in all contexts, the principle of targeting metabolic pathways essential for rapidly proliferating cancer cells but less critical for many normal adult cells under standard conditions underpins the potential for a therapeutic index. nih.govaacrjournals.org Studies exploring the compound's effects on MTHFD1-DC activity and its interaction with metabolites like thymidine (B127349) also contribute to understanding the on-target effects that define its impact on cancer cell growth. nih.govbiorxiv.org

The following table summarizes key preclinical toxicity findings:

Preclinical Model (Species, Disease)Dose Range (mg/kg)Administration RouteDuration of TreatmentObserved ToxicitySource
Mouse (Colorectal Cancer Model)5-10Intraperitoneal4 weeks (5 d/wk)No statistically significant weight loss or other signs of acute or delayed toxicity. medchemexpress.commedkoo.comarctomsci.com medchemexpress.commedkoo.comarctomsci.com

Data Table: Summary of Preclinical Toxicity Observation

Preclinical Model (Species, Disease) Dose Range (mg/kg) Administration Route Duration of Treatment Observed Toxicity Source
Mouse (Colorectal Cancer Model) 5-10 Intraperitoneal 4 weeks (5 d/wk) No statistically significant weight loss or other signs of acute or delayed toxicity. medchemexpress.commedkoo.comarctomsci.com

Future Research Directions and Therapeutic Implications

Potential for Combination Therapies with LY 345899

Given that monotherapy in cancer treatment often faces challenges with drug resistance, exploring combination therapies involving LY345899 or other MTHFD inhibitors is a significant area of future research. The rationale for combining MTHFD inhibitors with other agents stems from their distinct mechanism of action, which primarily targets the metabolic vulnerabilities of cancer cells. For instance, combining MTHFD2 inhibitors with growth factor inhibitors might be a promising strategy for cancers that are resistant to the latter. nih.gov Research has also indicated that combining MTHFD2 inhibitors with SHMT1 inhibitors could potentially enhance antitumor activity and overcome resistance in some tumors. aacrjournals.org Furthermore, studies suggest that antifolate compounds, which target folate metabolism enzymes like MTHFD1, can be combined with BRD4 inhibitors to more effectively combat aggressive tumors. cemm.atoeaw.ac.at This highlights the potential for combining MTHFD inhibitors with epigenetic regulators or other targeted therapies to achieve synergistic effects.

Exploration in Immunotherapy and Tumor Microenvironment Modulation

The role of MTHFD enzymes, particularly MTHFD2, in the tumor microenvironment (TME) and their potential implications for immunotherapy are emerging areas of investigation. MTHFD2 has been found to be associated with various immunological features of an inflamed TME in several cancers. nih.gov Studies have shown correlations between MTHFD family gene expression and immune cell infiltration, including T regulatory cells (Tregs) and Th17 cells, as well as immune checkpoint genes like CD274 (PD-L1) and CTLA-4. nih.govnih.govnih.gov MTHFD2 has been shown to promote both basal and IFN-γ-induced PD-L1 expression, suggesting a role in cancer immune evasion. nih.gov Targeting mitochondria, where MTHFD2 is located, is being explored as a strategy to enhance the efficacy of immunotherapy by modulating cellular energy metabolism and influencing immune cell function within the TME. frontiersin.org Research indicates that MTHFD2 may function as a metabolic checkpoint for the Th17/Treg cell axis, highlighting its potential as a target for anti-inflammatory immunotherapeutic treatment. frontiersin.orgfrontiersin.orgbiorxiv.org Future research aims to further elucidate the intricate interplay between MTHFD activity, the immune response, and the TME, paving the way for potential combination strategies with immunotherapies.

Development of Next-Generation MTHFD Inhibitors with Improved Properties

While LY345899 was an early MTHFD inhibitor, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing effort. LY345899 is a folate analog that inhibits both MTHFD1 and MTHFD2, with higher potency against MTHFD1. medchemexpress.comaacrjournals.orgarctomsci.com The development of isozyme-selective inhibitors, particularly those targeting MTHFD2 due to its high expression in cancer and low expression in most normal adult tissues, is a key focus. patsnap.comfrontiersin.orgacs.org Novel selective MTHFD2 inhibitors, such as DS44960156 and DS18561882, have been disclosed, demonstrating improved selectivity for MTHFD2 over MTHFD1 and favorable pharmacokinetic characteristics. frontiersin.orgfrontiersin.orgfrontiersin.org These newer compounds are being investigated for their therapeutic potential. frontiersin.orgfrontiersin.org Future research involves structure-based drug design and systematic chemical modifications to develop even more potent and selective inhibitors with optimized properties for clinical translation. acs.orgresearchgate.net

Application in Diseases Beyond Cancer

Although MTHFD inhibitors have primarily been investigated for their potential in cancer therapy due to the elevated expression of MTHFD2 in many tumors, emerging research suggests potential applications in other diseases. MTHFD2 has been found to be consistently overexpressed in various inflammatory and autoimmune diseases, including ulcerative colitis, Celiac's disease, systemic lupus erythematosus (SLE), psoriatic arthritis, Sjogren's syndrome, and multiple sclerosis (MS). frontiersin.orgfrontiersin.org Inhibition of MTHFD2 has been shown to promote regulatory CD4 T cell (Treg) activity, which can suppress the immune response. frontiersin.orgfrontiersin.org Preclinical models have demonstrated that inhibiting MTHFD2 can reduce disease severity in experimental autoimmune encephalomyelitis (EAE) and delayed-type hypersensitivity. frontiersin.orgbiorxiv.org These findings suggest that MTHFD2 inhibitors may serve as anti-inflammatory and autoimmune targets in the future, opening up new avenues for therapeutic development beyond oncology. frontiersin.orgfrontiersin.org

Advanced Preclinical and Mechanistic Studies

Continued advanced preclinical and mechanistic studies are crucial to fully understand the multifaceted roles of MTHFD enzymes and the precise mechanisms by which their inhibitors exert therapeutic effects. Research is ongoing to delineate how MTHFD2 inhibition impacts various cellular processes beyond nucleotide synthesis, such as redox homeostasis, DNA replication stress, and epigenetic modulation. patsnap.comfrontiersin.orgmedchemexpress.comnih.govarctomsci.comnih.govresearchgate.net Studies are also focusing on the interplay between MTHFD activity and other metabolic pathways, as well as how the tumor microenvironment influences the response to MTHFD inhibition. nih.govaacrjournals.orgfrontiersin.orgmdpi.com Utilizing advanced techniques, such as conditional lethality profiling, metabolomics, and CRISPR modifier screens, helps to uncover the complex mechanisms of action and identify potential drug-nutrient interactions or resistance mechanisms. biorxiv.org Further in vivo studies using relevant animal models are essential to validate preclinical findings and assess the efficacy and safety of next-generation inhibitors. aacrjournals.orgarctomsci.comnih.govresearchgate.net Understanding the structural and functional aspects of MTHFD enzymes and their interactions with inhibitors at a molecular level continues to guide the rational design of more effective therapeutic agents. frontiersin.orgaacrjournals.orgaacrjournals.orgresearchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
LY34589910538-99-5

Q & A

Q. What is the primary enzymatic target of LY 345899, and how does its inhibition affect cellular one-carbon metabolism?

this compound is a folate analog that selectively inhibits methylenetetrahydrofolate dehydrogenase (MTHFD1 and MTHFD2), key enzymes in one-carbon metabolism. MTHFD1 catalyzes the interconversion of 10-formyl-THF, 5,10-methenyl-THF, and 5,10-methylene-THF, which are critical for purine and thymidylate synthesis. Inhibition of MTHFD1 (IC50 = 96 nM; Ki = 18 nM) disrupts nucleotide biosynthesis, starving rapidly dividing cells like cancer cells of essential precursors . To study this, researchers typically employ enzymatic assays using recombinant MTHFD1/MTHFD2, measure NADPH/NADP+ turnover via spectrophotometry, or quantify 10-formyl-THF levels using LC-MS .

Q. What experimental models are suitable for initial evaluation of this compound’s anticancer activity?

In vitro models include cancer cell lines with high MTHFD2 expression (e.g., colorectal, gastric, or pancreatic cancers). Standard assays involve:

  • Cell viability assays (MTT/CellTiter-Glo) to determine IC50 values under varying folate conditions.
  • Metabolite profiling (LC-MS) to track changes in one-carbon metabolites (e.g., 10-formyl-THF, ATP, NADPH).
  • Rescue experiments with nucleoside supplementation (e.g., hypoxanthine/thymidine) to confirm on-target effects .

Q. How can researchers validate target engagement of this compound in cellular models?

  • Genetic knockdown : Compare this compound’s effects in MTHFD1/2-knockdown vs. wild-type cells.
  • Competitive binding assays : Use radiolabeled folate analogs to measure displacement by LY 345898.
  • Thermal shift assays : Monitor stabilization of MTHFD1/2 upon this compound binding .

Advanced Research Questions

Q. How can this compound be integrated into combination therapies with platinum-based agents like cisplatin (DDP)?

this compound enhances cisplatin-induced apoptosis by suppressing the EGFR/PI3K/Akt pathway, which is often hyperactivated in resistant cancers. Experimental designs include:

  • Sequential dosing : Pre-treatment with this compound to deplete nucleotide pools, followed by cisplatin.
  • Co-treatment synergy assays : Calculate combination indices (e.g., CompuSyn software) and validate via apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation .

Q. What strategies address conflicting IC50 values for this compound across cancer models?

Discrepancies may arise from:

  • Folate availability : Serum folate levels in culture media (e.g., RPMI vs. folate-free media).
  • MTHFD2 isoform dominance : MTHFD2 is mitochondrial and overexpressed in cancers; prioritize cell lines with confirmed MTHFD2 dependency.
  • Rescue pathways : Assess compensatory enzymes (e.g., SHMT1/2) via siRNA screens or transcriptomics .

Q. What in vivo models best recapitulate this compound’s metabolic and antitumor effects?

  • Xenograft models : Use MTHFD2-high tumors (e.g., gastric cancer PDX models) with folate-controlled diets.
  • Metabolic monitoring : Track tumor NADPH/NADP+ ratios via ¹H-NMR or hyperpolarized 13C-glucose PET imaging.
  • Toxicity profiling : Measure bone marrow suppression (CBC counts) and intestinal crypt apoptosis (histopathology) to assess therapeutic index .

Q. How does this compound influence disulfidptosis, and how can this be mechanistically explored?

this compound disrupts disulfidptosis (a form of cell death linked to disulfide stress) by depleting NADPH, which is required for glutathione regeneration. Methods to study this include:

  • ROS assays : DCFH-DA or CellROX staining under glucose deprivation.
  • Thiol-redox profiling : Quantify GSH/GSSG ratios and thioredoxin activity.
  • CRISPR screens : Identify synthetic lethal partners of MTHFD1/2 inhibition .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret contradictory results in this compound’s efficacy across tumor types?

  • Multi-omics integration : Correlate this compound sensitivity with transcriptomic (MTHFD2 expression), proteomic (folate pathway activation), and metabolomic (nucleotide pools) datasets.
  • Patient-derived organoids : Validate findings in 3D models retaining tumor microenvironment interactions .

Q. What computational tools predict this compound’s off-target effects or drug-nutrient interactions?

  • STITCH database : Map this compound’s protein-chemical interaction network.
  • Kinetic modeling : Simulate folate cycle perturbations using platforms like COPASI or Virtual Cell .

Methodological Guidelines

Q. What controls are essential for enzymatic assays measuring MTHFD1/2 inhibition?

  • Negative controls : Reactions without substrate or enzyme.
  • Positive controls : Known inhibitors (e.g., DS18561882 for MTHFD2).
  • Background correction : Subtract NADP+ autofluorescence in LC-MS runs .

Q. How can researchers optimize this compound’s solubility and stability in experimental setups?

  • Solubility : Use DMSO stocks (60 mg/mL) with sonication; avoid aqueous buffers with divalent cations.
  • Stability : Store lyophilized powder at -20°C; prepare fresh solutions for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 345899
Reactant of Route 2
LY 345899

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.